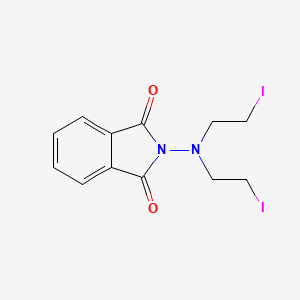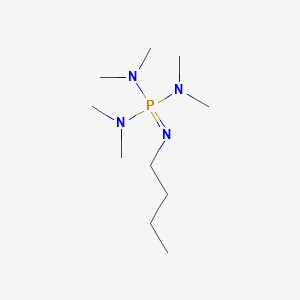![molecular formula C19H16N2O B14440423 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole CAS No. 76145-48-7](/img/structure/B14440423.png)
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is a heterocyclic compound that features a naphthoimidazole core structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient catalytic systems to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but often involve controlled temperatures and specific solvents .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the naphthoimidazole core .
Wissenschaftliche Forschungsanwendungen
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzo[d]imidazo[2,1-b]thiazole: This compound shares a similar imidazole core and has been studied for its antimicrobial properties.
1,2,3-Triazoles: These compounds are known for their versatility in drug discovery and materials science.
Uniqueness
2-(3-Methoxyphenyl)-3-methyl-3H-naphtho[1,2-D]imidazole is unique due to its specific substitution pattern and the presence of the naphthoimidazole core. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Eigenschaften
CAS-Nummer |
76145-48-7 |
|---|---|
Molekularformel |
C19H16N2O |
Molekulargewicht |
288.3 g/mol |
IUPAC-Name |
2-(3-methoxyphenyl)-3-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C19H16N2O/c1-21-17-11-10-13-6-3-4-9-16(13)18(17)20-19(21)14-7-5-8-15(12-14)22-2/h3-12H,1-2H3 |
InChI-Schlüssel |
VTDOLHADTILUPV-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)N=C1C4=CC(=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

![diethyl 3-cyano-7-(1H-indol-3-yl)-4H-pyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440364.png)


![Methyl 4-{2-[4-(dimethylamino)phenyl]ethenyl}benzoate](/img/structure/B14440385.png)
![1-Phenyl-2,9,10-trioxa-6-aza-1-germabicyclo[4.3.3]dodecane](/img/structure/B14440394.png)




